Product packaging for Ethyl 3,5-dichloro-4-propoxybenzoate(Cat. No.:CAS No. 40689-35-8)

Ethyl 3,5-dichloro-4-propoxybenzoate

Cat. No.: B1607511
CAS No.: 40689-35-8
M. Wt: 277.14 g/mol
InChI Key: BAPOVASVXQHTOO-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzoate (B1203000) Ester Derivatives in Chemical and Biological Sciences

Halogenated benzoate ester derivatives represent a significant and diverse class of organic compounds that have garnered considerable attention in both the chemical and biological sciences. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzene (B151609) ring of a benzoate ester can profoundly influence its physicochemical properties and biological activity. These modifications can alter electron distribution, lipophilicity, metabolic stability, and molecular conformation, leading to a wide range of applications.

In the realm of chemical sciences, halogenated benzoates are utilized as intermediates in organic synthesis and as building blocks for more complex molecules. Their reactivity is often modulated by the nature and position of the halogen substituents. Furthermore, these compounds have found application in materials science, particularly in the development of liquid crystals and flame retardants. mdpi.comresearchgate.net

From a biological perspective, halogenated benzoate esters have been investigated for a variety of therapeutic and practical uses. The presence of halogens can enhance the efficacy of certain drugs and agrochemicals. For instance, halogenation is a common strategy in the design of antimicrobial and anticancer agents. Studies have shown that certain halogenated benzoate derivatives exhibit antifungal properties. Moreover, the structural motifs present in these compounds are of interest in the development of insecticides.

Research Significance of Ethyl 3,5-dichloro-4-propoxybenzoate and Related Analogues

Direct and extensive research specifically on this compound is limited in publicly accessible academic literature. However, the significance of this compound can be inferred from studies on its structural analogues. The 3,5-dichloro substitution pattern on the benzoate ring is a key feature that has been explored in various contexts.

For example, the related compound, ethyl 3,5-dichloro-4-hydroxybenzoate, serves as a precursor in the synthesis of more complex molecules. chemsynthesis.com The presence of the two chlorine atoms in a meta position relative to the ester group influences the electronic environment of the aromatic ring, which can be a critical factor in its reactivity and biological interactions.

Analogues with different alkoxy groups at the C4 position, such as ethyl 3,5-dichloro-4-methoxybenzoate, have also been synthesized and are available commercially, suggesting their use as chemical intermediates. nih.gov The variation of the alkoxy group from methoxy (B1213986) to propoxy, as in the title compound, would be expected to increase its lipophilicity, a property that can significantly affect its biological activity and potential applications. Increased lipophilicity can influence a molecule's ability to cross cell membranes, which is a crucial factor for bioavailability and efficacy in biological systems.

The general class of polychlorinated aromatic compounds has been the subject of extensive environmental and toxicological research. mdpi.comresearchgate.netnih.gov While not a polychlorinated biphenyl (B1667301) (PCB), the dichlorinated nature of this compound places it within a category of compounds whose environmental fate and biological impact warrant careful consideration.

Current State of Research and Unexplored Avenues for this compound

The current state of dedicated research on this compound appears to be in its infancy. While the compound is commercially available from various suppliers, indicating its potential utility as a building block in chemical synthesis, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, and biological evaluation. bldpharm.com

This lack of specific research presents a number of unexplored avenues for investigation:

Synthesis and Characterization: A detailed and optimized synthetic route for this compound, along with comprehensive spectroscopic and crystallographic characterization, would be a valuable contribution to the chemical literature.

Biological Activity Screening: Given the known biological activities of other halogenated benzoate esters, a systematic screening of this compound for various biological effects is a logical next step. This could include assays for antimicrobial, antifungal, anticancer, and insecticidal activities.

Physicochemical Properties: A thorough investigation of its physicochemical properties, such as its solubility, stability, and partition coefficient, would provide essential data for its potential application in various fields.

Structure-Activity Relationship Studies: Synthesizing a series of analogues with variations in the ester and ether groups would allow for structure-activity relationship (SAR) studies. This could elucidate the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.

Environmental Fate and Toxicology: As a chlorinated organic compound, its environmental persistence, biodegradability, and potential toxicity are important areas for future research to ensure its safe handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl2O3 B1607511 Ethyl 3,5-dichloro-4-propoxybenzoate CAS No. 40689-35-8

Properties

IUPAC Name

ethyl 3,5-dichloro-4-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-3-5-17-11-9(13)6-8(7-10(11)14)12(15)16-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPOVASVXQHTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372065
Record name ethyl 3,5-dichloro-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40689-35-8
Record name ethyl 3,5-dichloro-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 3,5 Dichloro 4 Propoxybenzoate

Established Synthetic Pathways for Aryl Ester Derivatives

The traditional synthesis of aryl esters like Ethyl 3,5-dichloro-4-propoxybenzoate relies on a series of well-established chemical transformations. These methods are often sequential, involving the step-by-step modification of a starting aromatic compound.

Strategies for Benzene (B151609) Ring Functionalization

The functionalization of the benzene ring is a critical step in the synthesis of this compound, requiring the introduction of two chlorine atoms and a hydroxyl group at specific positions. The most common reactions for derivatizing benzene involve electrophilic aromatic substitution. wikipedia.org

Chlorination of a phenolic precursor is a key strategy. The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, direct chlorination of 4-hydroxybenzoic acid or its ethyl ester would likely lead to the desired 3,5-dichloro substitution pattern. Reagents such as chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) are typically used for chlorination. wikipedia.org

An alternative approach involves the sulfonation of benzene, followed by other transformations. wikipedia.org However, for the specific substitution pattern required for this compound, starting with a para-substituted phenol (B47542) derivative is generally more efficient.

The table below summarizes common electrophilic aromatic substitution reactions for functionalizing a benzene ring.

Reaction Electrophile Typical Reagents Product
HalogenationX⁺ (e.g., Cl⁺, Br⁺)X₂ / FeX₃ or AlX₃Halobenzene
NitrationNO₂⁺HNO₃ / H₂SO₄Nitrobenzene
SulfonationSO₃Fuming H₂SO₄Benzenesulfonic acid
Friedel-Crafts AlkylationR⁺R-Cl / AlCl₃Alkylbenzene
Friedel-Crafts AcylationRC(O)⁺RCOCl / AlCl₃Acylbenzene

Introduction of the Propoxy Moiety

The propoxy group (-OCH₂CH₂CH₃) is an ether linkage on the benzene ring. A common and effective method for its introduction is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

For the synthesis of this compound, this step would typically be performed on ethyl 3,5-dichloro-4-hydroxybenzoate. The phenolic proton is acidic and can be readily removed by a suitable base like sodium hydroxide (B78521) or potassium carbonate.

Reaction Scheme:

Ethyl 3,5-dichloro-4-hydroxybenzoate + Base → Ethyl 3,5-dichloro-4-phenoxide + Propyl halide → this compound

Esterification Reactions for Ethyl Benzoate (B1203000) Formation

The final step in the synthesis is the formation of the ethyl ester. If the starting material is 3,5-dichloro-4-propoxybenzoic acid, an esterification reaction is required. The most common method for this transformation is the Fischer esterification. youtube.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. youtube.comtcu.edu The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with ethanol (B145695) to form the ethyl ester in a non-reversible reaction.

The table below outlines common esterification methods.

Method Reagents Conditions Notes
Fischer EsterificationCarboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄)RefluxEquilibrium reaction. youtube.com
Acyl Chloride Formation followed by AlcoholysisCarboxylic acid, SOCl₂ or (COCl)₂, then AlcoholOften at room temperatureHigh yielding, but requires an extra step.
Steglich EsterificationCarboxylic acid, Alcohol, DCC, DMAPRoom temperatureMild conditions, suitable for sensitive substrates.

Advanced and Novel Synthetic Approaches

In addition to traditional methods, modern synthetic chemistry offers more advanced and efficient techniques for the preparation of halogenated aromatic compounds and benzoate derivatives.

Electrochemical Synthesis for Halogenated Aromatic Compounds

Electrochemical methods provide a green and often highly selective alternative for the halogenation of organic compounds. semanticscholar.org In electrochemical halogenation, a halide ion (e.g., Cl⁻) is oxidized at the anode to generate a reactive halogenating species. rsc.org This species then reacts with the aromatic substrate to yield the halogenated product. This method avoids the use of harsh and often stoichiometric halogenating reagents. The electrochemical reduction of aromatic halides has also been studied, providing insights into their reactivity. researchgate.net

The key advantages of electrosynthesis include:

Mild reaction conditions: Often performed at room temperature and pressure.

High selectivity: The reaction can often be controlled by adjusting the electrode potential.

Reduced waste: Avoids the use of hazardous oxidizing or reducing agents. acs.org

Metal-Catalyzed Reactions in the Synthesis of Benzoate Derivatives

Transition metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For the synthesis of benzoate derivatives, palladium-catalyzed reactions are particularly prominent. organic-chemistry.org

For instance, the palladium-catalyzed carbonylation of an aryl halide (or triflate) in the presence of an alcohol and carbon monoxide can directly produce a benzoate ester. In the context of this compound, a potential route could involve the palladium-catalyzed carbonylation of 1,2-dichloro-4-propoxy-5-iodobenzene in the presence of ethanol.

Recent research has also focused on the development of solid acid catalysts, such as those based on zirconium and titanium, for the esterification of benzoic acids. mdpi.comresearchgate.net These catalysts offer the advantage of being easily separable from the reaction mixture and reusable, contributing to more sustainable processes. mdpi.com

The table below highlights some metal-catalyzed reactions relevant to the synthesis of benzoate derivatives.

Reaction Catalyst Reactants Product
Suzuki CouplingPd(0) complexAryl halide, Arylboronic acidBiaryl
Heck CouplingPd(0) complexAryl halide, AlkeneSubstituted alkene
Buchwald-Hartwig AminationPd(0) complexAryl halide, AmineArylamine
CarbonylationPd(0) complexAryl halide, CO, AlcoholAryl ester

Green Chemistry Considerations in Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com For the synthesis of this compound, several green chemistry strategies can be employed.

One of the key areas for green improvement is the etherification step, which traditionally uses stoichiometric amounts of strong bases and large volumes of organic solvents. acs.orgmasterorganicchemistry.com A greener alternative is the use of phase-transfer catalysis (PTC) . PTC allows for the reaction to be carried out in a biphasic system (e.g., aqueous/organic), which can reduce the need for anhydrous solvents and allow for easier separation of the product. tandfonline.comakjournals.comacs.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. phasetransfercatalysis.com This method often leads to higher yields, reduced reaction times, and milder reaction conditions. benthamdirect.com

Another green approach is the use of microwave irradiation to accelerate the reaction. chegg.com Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. It can be particularly effective in solid-liquid phase transfer catalytic conditions. benthamdirect.com

The choice of solvents is also a critical aspect of green chemistry. The use of ionic liquids or deep eutectic solvents as reaction media can offer a more environmentally friendly alternative to traditional volatile organic solvents. numberanalytics.com Furthermore, developing solvent-free reaction conditions is an ultimate goal in green synthesis. tandfonline.com

The development of recyclable and reusable catalysts is another emerging trend. numberanalytics.com For instance, heterogeneous catalysts or catalysts supported on solid phases can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org

Green Chemistry ApproachPotential Benefit in Synthesis of this compound
Phase-Transfer Catalysis (PTC) Reduced use of anhydrous solvents, milder reaction conditions, easier product separation. tandfonline.comakjournals.comacs.orgphasetransfercatalysis.combenthamdirect.com
Microwave Irradiation Significant reduction in reaction times, leading to energy savings. chegg.com
Alternative Solvents Replacement of volatile organic solvents with greener alternatives like ionic liquids. numberanalytics.com
Recyclable Catalysts Reduced waste and cost through the use of easily separable and reusable catalysts. numberanalytics.comacs.org

Design and Synthesis of Analogues and Derivatives for Targeted Research

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in various research fields, including medicinal chemistry and materials science. nih.govijper.orgnih.gov By systematically modifying different parts of the molecule, researchers can probe the influence of various structural features on the compound's properties.

Modifications of the Ester Moiety

The ethyl ester group in this compound can be readily modified to explore the impact of the ester chain length and branching on the compound's activity.

Transesterification is a common method for modifying the ester group. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reacting the parent compound with methanol (B129727) would yield Mthis compound, while using isopropanol (B130326) would result in Isopropyl 3,5-dichloro-4-propoxybenzoate.

Alternatively, the parent 3,5-dichloro-4-propoxybenzoic acid can be esterified with a variety of alcohols using standard esterification methods like the Fischer esterification . masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This approach allows for the synthesis of a wide range of esters.

Reagent AlcoholResulting Ester Analogue
MethanolMthis compound
IsopropanolIsopropyl 3,5-dichloro-4-propoxybenzoate
ButanolButyl 3,5-dichloro-4-propoxybenzoate

The synthesis of these ester analogues allows for the investigation of how the size and lipophilicity of the ester group influence the compound's biological or physical properties.

Alterations of the Alkoxy Chain at the Para Position

The synthesis of these analogues typically starts from ethyl 3,5-dichloro-4-hydroxybenzoate. nih.govchemsynthesis.comchemicalbook.com This precursor can be reacted with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide, butyl bromide) via the Williamson ether synthesis to introduce different alkoxy groups. masterorganicchemistry.compressbooks.pub This SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from the alkyl halide. masterorganicchemistry.com

Alkyl HalideResulting Alkoxybenzoate Analogue
Methyl IodideEthyl 3,5-dichloro-4-methoxybenzoate nih.gov
Ethyl BromideEthyl 3,5-dichloro-4-ethoxybenzoate
Butyl BromideEthyl 3,5-dichloro-4-butoxybenzoate

The synthesis of a homologous series of these alkoxy derivatives enables a systematic study of the effect of the alkoxy chain length on the compound's characteristics.

Exploration of Substituent Effects on the Dichlorinated Phenyl Ring

Modifying the substituents on the aromatic ring can provide valuable insights into the electronic and steric requirements for a particular application. The two chlorine atoms on the phenyl ring of this compound can be replaced with other functional groups to study their effect.

The synthesis of these analogues would typically start from a differently substituted 4-hydroxybenzoic acid. For instance, starting with 3,5-dimethyl-4-hydroxybenzoic acid and following the same esterification and etherification steps would yield Ethyl 3,5-dimethyl-4-propoxybenzoate. Similarly, using 3,5-dibromo-4-hydroxybenzoic acid would lead to Ethyl 3,5-dibromo-4-propoxybenzoate.

The introduction of different substituents allows for the investigation of:

Electronic Effects: Comparing electron-donating groups (e.g., methyl) with electron-withdrawing groups (e.g., chloro, bromo) can reveal the importance of the electronic nature of the aromatic ring.

Steric Effects: Varying the size of the substituents at the 3 and 5 positions can probe the steric tolerance of the target receptor or material matrix.

The synthesis of these analogues is essential for a comprehensive understanding of the structure-activity relationships of this class of compounds.

Analytical Characterization Techniques in Ethyl 3,5 Dichloro 4 Propoxybenzoate Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Ethyl 3,5-dichloro-4-propoxybenzoate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

While specific experimental NMR data for this compound is not widely published in readily accessible literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and propoxy groups, as well as the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The propoxy group would exhibit a triplet for the terminal methyl protons (-OCH₂CH₂CH₃), a sextet for the central methylene protons (-OCH₂CH₂CH₃), and a triplet for the methylene protons attached to the oxygen atom (-OCH₂CH₂CH₃). The two equivalent aromatic protons on the benzene (B151609) ring would likely appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct peaks for each unique carbon atom in the molecule. This would include signals for the carbonyl carbon of the ester, the aromatic carbons (with those bearing chlorine atoms shifted downfield), and the carbons of the ethyl and propoxy groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 277.14 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition of C₁₂H₁₄Cl₂O₃. The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the ethyl and propoxy groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key absorbances would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations for the ester and ether linkages, C-H stretching for the aliphatic and aromatic components, and C-Cl stretching vibrations.

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are crucial for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

HPLC and UPLC are the methods of choice for the analysis of non-volatile compounds like this compound. These techniques would be used to assess the purity of a sample and to quantify its concentration. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector, as the aromatic ring of the compound will absorb UV light.

Gas Chromatography (GC) for Volatile Species

While this compound has a moderate molecular weight, its volatility may be sufficient for analysis by gas chromatography, particularly if a high-temperature column and injector are used. GC could be employed to separate it from more volatile impurities or starting materials used in its synthesis. The choice between GC and HPLC would depend on the specific analytical requirements and the nature of the potential impurities.

Preparative Chromatography for Compound Isolation

In the synthesis of this compound, preparative chromatography is an essential technique for the isolation and purification of the final product from unreacted starting materials, by-products, and other impurities. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. google.com Given the chemical nature of this compound, a substituted aromatic ester, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method for its purification. google.comsielc.com

In a typical preparative RP-HPLC setup for the purification of an aromatic ester like this compound, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, such as the target ester, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

The choice of stationary and mobile phases is critical for achieving optimal separation. For compounds of this nature, a C18-derivatized silica (B1680970) is a common choice for the stationary phase due to its high hydrophobicity and resolving power. google.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is frequently employed to ensure efficient separation of compounds with a range of polarities. The use of additives in the mobile phase, such as a small percentage of trifluoroacetic acid (TFA), can improve peak shape and resolution. google.com

The following interactive table illustrates a hypothetical preparative HPLC protocol for the purification of this compound.

ParameterValue
Chromatography Mode Preparative Reversed-Phase HPLC (Prep-RP-HPLC)
Stationary Phase C18-derivatized Silica (10 µm particle size)
Column Dimensions 250 mm x 50 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program 30-90% B over 40 minutes
Flow Rate 80 mL/min
Detection Wavelength 254 nm
Injection Volume 5 mL of crude product solution
Expected Retention Time 25-30 minutes

Following separation, fractions are collected and analyzed for purity, typically by analytical HPLC. Those fractions containing the purified this compound are then combined, and the solvent is removed, often under reduced pressure, to yield the pure compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound like this compound. The solid-state structure can influence physical properties such as melting point, solubility, and stability. rsc.org

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated. suniv.ac.in

The following table outlines the typical crystallographic parameters that would be determined from an X-ray diffraction analysis of this compound.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.
Calculated Density The density of the crystal calculated from the crystallographic data.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-O, C-Cl).
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The detailed structural information obtained from X-ray crystallography is fundamental for rational drug design, materials science, and understanding the chemical reactivity of this compound.

Biological Activity and Pharmacological Investigations of Ethyl 3,5 Dichloro 4 Propoxybenzoate

Antimicrobial Efficacy Studies

No published data were found regarding the antimicrobial efficacy of Ethyl 3,5-dichloro-4-propoxybenzoate. Therefore, its activity against various microbial pathogens has not been characterized.

There are no available studies assessing the antibacterial activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) or any other bacteria.

Information regarding the antifungal properties of this compound is not present in the current scientific literature.

No research has been published on the potential of this compound to inhibit biofilm formation or the mechanisms by which it might do so.

Anticancer Potential and Cell Proliferation Modulation

The anticancer potential of this compound has not been reported in the available scientific and medical literature.

There are no published studies detailing the in vitro cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

No data are available concerning the investigation of apoptosis or autophagy induction by this compound in malignant cells.

Modulation of Specific Oncogenic Pathways

No studies were found that investigate the effect of this compound on any specific oncogenic pathways.

Anti-inflammatory and Immunomodulatory Effects

There is no available research detailing the anti-inflammatory or immunomodulatory properties of this compound.

Receptor-Mediated Activities and Target Engagement

Specific studies profiling the interaction of this compound with key biological targets are not available in the public literature.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Studies

No research was identified that has studied this compound as a potential ligand for PPARγ.

Histone Deacetylase (HDAC) Inhibition Profiling

There are no available HDAC inhibition profiles for this compound in the scientific literature.

Inhibition of Protein-Protein Interactions (e.g., YAP/TAZ-TEAD)

No studies have been published that assess the ability of this compound to inhibit the YAP/TAZ-TEAD protein-protein interaction or other similar interactions.

Other Potential Therapeutic Applications (e.g., Antidiabetic, Neurological)

The potential for this compound in other therapeutic areas, such as for antidiabetic or neurological applications, has not been explored in any available research.

Mechanistic Investigations of Ethyl 3,5 Dichloro 4 Propoxybenzoate’s Biological Actions

Identification and Validation of Molecular Targets

Specific molecular targets of Ethyl 3,5-dichloro-4-propoxybenzoate have not yet been definitively identified and validated in published research. However, based on the activities of analogous compounds, potential targets can be hypothesized. For instance, the structurally related compound, ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl 4-hydroxylases. nih.gov This suggests that enzymes with similar substrate-binding pockets could be potential targets for this compound. Further research through methods such as affinity chromatography, expression cloning, and proteomics would be necessary to identify and validate its specific molecular targets.

Elucidation of Enzyme Inhibition Kinetics and Binding Mechanisms

Detailed studies on the enzyme inhibition kinetics and binding mechanisms of this compound are not currently available. However, extensive research on the related compound, ethyl 3,4-dihydroxybenzoate (EDHB), offers a model for potential enzymatic interactions.

Prolyl Hydroxylase:

EDHB acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. medchemexpress.com These enzymes are crucial for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and activate downstream genes. medchemexpress.com The inhibitory mechanism of EDHB involves its ability to chelate the iron atom within the active site of the enzyme, which is essential for its catalytic activity. nih.gov Given the structural similarities, it is plausible that this compound could exhibit a similar inhibitory mechanism towards prolyl hydroxylases.

Lysosomal Phospholipase A2:

While there is no direct evidence of this compound inhibiting lysosomal phospholipase A2 (LPLA2), this class of enzymes is a known target for various cationic amphiphilic drugs. nih.gov Inhibition of LPLA2 is a predictor of drug-induced phospholipidosis. nih.gov The structure of this compound, with its lipophilic and polar moieties, suggests a potential for interaction with lipid-metabolizing enzymes like LPLA2. Further investigation would be required to determine if it inhibits this enzyme and by what mechanism (e.g., competitive, non-competitive, or interference with lipid binding). nih.gov

DNA Gyrase:

Bacterial DNA gyrase is a validated target for antibacterial agents. nih.govnih.gov Certain polyphenolic compounds and gallate derivatives have been shown to be potent inhibitors of DNA gyrase, acting as ATP-competitive inhibitors. nih.gov Although there is no specific data on this compound, its substituted benzoate (B1203000) structure could potentially interact with the ATP-binding site of DNA gyrase.

Characterization of Receptor Binding and Activation Profiles

The receptor binding and activation profiles of this compound have not been characterized in the available literature. Determining these profiles would require screening against a panel of known receptors to identify any potential agonistic or antagonistic activities.

Modulation of Key Cellular Signaling Pathways

Based on the known effects of the related compound EDHB, this compound may modulate several key cellular signaling pathways.

HIF-1α Pathway:

As a potential prolyl hydroxylase inhibitor, this compound could stabilize HIF-1α. medchemexpress.com Under normal oxygen conditions, HIF-1α is hydroxylated by PHDs and subsequently degraded. nih.gov Inhibition of PHDs by compounds like EDHB prevents this degradation, leading to the accumulation of HIF-1α and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. medchemexpress.comnih.gov

NF-κB Pathway:

The NF-κB signaling pathway is a critical regulator of inflammation. The related compound, EDHB, has been shown to inhibit the NF-κB pathway. medchemexpress.comnih.gov This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the activity of IκB kinase. researchgate.netnih.gov By suppressing NF-κB activation, compounds like EDHB can reduce the expression of pro-inflammatory cytokines and mediators. nih.gov

AMPK Pathway:

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. While there is no direct evidence linking this compound to this pathway, the activation of AMPK is a target for compounds aimed at treating metabolic disorders and cancer. nih.gov Further studies would be needed to explore any potential effects on AMPK signaling.

Table 1: Investigated Biological Actions of Ethyl 3,4-dihydroxybenzoate (EDHB), a Structural Analog of this compound

Biological Target/PathwayObserved Effect of EDHBReference
Prolyl HydroxylaseCompetitive Inhibition nih.govmedchemexpress.com
HIF-1α PathwayStabilization of HIF-1α medchemexpress.comnih.gov
NF-κB PathwayInhibition medchemexpress.comnih.gov

Analysis of Gene Expression and Toxicogenomic Responses

Specific analyses of gene expression and toxicogenomic responses to this compound are not available in the current scientific literature. Such studies, utilizing techniques like microarray analysis or RNA sequencing, would be essential to understand the broader cellular impact and potential toxicity of this compound.

Role of Radical Pathways in Biological Activity

The role of radical pathways in the biological activity of this compound has not been elucidated. The presence of the benzoate structure suggests potential antioxidant or pro-oxidant activities. Many phenolic compounds can act as radical scavengers, protecting cells from oxidative damage. nih.govnih.gov Conversely, under certain conditions, they can also participate in redox cycling, leading to the generation of reactive oxygen species. Experimental assays, such as the DPPH radical scavenging assay or lipid peroxidation inhibition assays, would be necessary to determine the involvement of radical pathways in its biological effects. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 3,5 Dichloro 4 Propoxybenzoate Analogues

Design and Synthesis of Structure-Activity Probes

The rational design of analogues for a compound like Ethyl 3,5-dichloro-4-propoxybenzoate involves the systematic modification of its chemical structure to probe the impact of these changes on biological activity. This process of creating structure-activity probes is fundamental to understanding which parts of the molecule are crucial for its function.

The synthesis of such probes would typically start from commercially available precursors. For instance, the synthesis of related benzoylaminobenzoic acid derivatives has been described, highlighting methods that could be adapted for creating a library of this compound analogues. nih.gov Similarly, the synthesis of various substituted N-alkylphenyl-3,5-dinitrobenzamide analogues demonstrates the chemical strategies that can be employed to modify the core structure and explore the chemical space around it. rsc.org

A general approach to creating analogues of this compound would involve:

Modification of the Ester Group: Replacing the ethyl group with other alkyl or aryl substituents to investigate the role of this group's size, lipophilicity, and potential for hydrogen bonding.

Alteration of the Propoxy Chain: Varying the length and branching of the alkoxy chain (e.g., methoxy (B1213986), butoxy) to understand the spatial and hydrophobic requirements of the binding pocket.

Substitution on the Benzene (B151609) Ring: While the 3,5-dichloro substitution is a key feature, probes could be designed with different halogen substitutions (e.g., fluoro, bromo) or by moving the positions of the chloro atoms to understand the electronic and steric effects on activity.

The synthesis of such analogues is often achieved through multi-step reaction sequences, which may involve esterification, etherification, and aromatic substitution reactions. For example, the synthesis of 3,5-diaryl isoxazole (B147169) derivatives involved multi-step processes to yield the final compounds for biological evaluation. nih.gov

Identification of Essential Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For this compound and its analogues, identifying these pharmacophoric features is crucial for designing more potent and selective compounds.

Based on the structure, the key pharmacophoric features of this compound can be hypothesized to include:

Aromatic Ring: The benzene ring serves as a central scaffold.

Ether Linkage: The oxygen of the propoxy group can act as a hydrogen bond acceptor.

Ester Group: The carbonyl oxygen of the ethyl ester is a potential hydrogen bond acceptor, and the entire ester group contributes to the molecule's polarity and ability to interact with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. vegahub.eu These models are powerful tools for predicting the activity of newly designed compounds before they are synthesized. vegahub.eu

A typical QSAR study involves the following steps:

Data Set: A series of analogues of this compound with their measured biological activities would be required.

Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, surface area).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For example, a 2D QSAR analysis of arylsubstituted cycloalkenecarboxylic acid methyl esters resulted in an equation that highlighted the importance of electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO). nih.gov In another study on benzoylaminobenzoic acid derivatives, QSAR models revealed that hydrophobicity, molar refractivity, and aromaticity were key contributors to their inhibitory activity. nih.gov

While a specific QSAR model for this compound is not available, the general principles suggest that a model for its analogues would likely include descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants of substituents), and steric parameters.

Ligand-Receptor Interaction Analysis through Crystallography and Docking

Understanding how a ligand binds to its protein target at an atomic level is crucial for rational drug design. This can be achieved through experimental techniques like X-ray crystallography or computational methods like molecular docking.

X-ray Crystallography: If the protein target of this compound were known and could be crystallized with the ligand bound to it, X-ray crystallography would provide a detailed 3D structure of the complex. This would reveal the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Docking: In the absence of a crystal structure, molecular docking can be used to predict the binding pose of a ligand within the active site of a target protein. ajrconline.orgnih.gov This computational technique involves generating a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.

A molecular docking study of this compound into a hypothetical target protein would likely show interactions involving:

The chlorine atoms forming halogen bonds or hydrophobic interactions.

The propoxy group fitting into a hydrophobic pocket.

The carbonyl oxygen of the ester group acting as a hydrogen bond acceptor with a donor group in the protein's active site.

Docking studies on other systems have demonstrated the utility of this approach. For example, docking of 3,5-diaryl isoxazole derivatives into the active site of a kinase revealed the key binding interactions responsible for their anticancer activity. nih.gov

Strategies for Potency, Selectivity, and Efficacy Optimization

Potency Optimization:

Enhancing Binding Affinity: Based on the identified pharmacophore and docking results, modifications can be made to the structure of this compound to introduce new favorable interactions or strengthen existing ones. For example, if a hydrogen bond is identified as being important, the structure could be modified to improve the geometry of this bond.

Selectivity Optimization:

Exploiting Differences in Target Sites: If the compound shows activity against multiple targets, selectivity can be improved by designing analogues that specifically interact with features unique to the desired target's binding site. For instance, if the off-target has a smaller binding pocket, the size of the ligand can be increased to prevent it from binding.

Efficacy Optimization:

Improving Physicochemical Properties: Beyond just binding to the target, a successful drug needs to have appropriate absorption, distribution, metabolism, and excretion (ADME) properties. The structure of this compound can be modified to improve properties like solubility, metabolic stability, and cell permeability. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve stability.

The successful optimization of N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents, where modifications led to improved potency and acceptable safety profiles, serves as a good example of these principles in action. rsc.org

Preclinical Evaluation of Ethyl 3,5 Dichloro 4 Propoxybenzoate

In Vitro Cell-Based Efficacy Assays

In the initial stages of drug discovery, the biological activity of a new compound is tested in a controlled laboratory setting using cell cultures. These assays are crucial for establishing a basic profile of the compound's effects at a cellular level.

Assessment of Potency and Selectivity in Relevant Cell Lines

To evaluate a compound's potential, researchers first determine its potency—the concentration at which it produces a specific effect. This is often expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). These values are typically determined across a panel of cell lines relevant to the therapeutic area of interest. For example, for an anti-cancer agent, a variety of cancer cell lines would be used. epo-berlin.com

Selectivity is another critical factor. A desirable compound should primarily interact with its intended target while having minimal effects on other cellular components, which helps to reduce potential side effects. Selectivity is assessed by comparing the compound's potency on the target cells versus a range of other, non-target cell lines.

Mechanistic Cellular Assays (e.g., adipogenesis, differentiation, cell death)

Once potency and selectivity are established, the next step is to understand how the compound works. Mechanistic assays investigate the specific cellular pathways and processes that are affected. Depending on the compound's intended purpose, these could include:

Adipogenesis or Differentiation: For metabolic diseases, researchers might test the compound's ability to induce the formation of fat cells (adipogenesis) or other cell types.

Cell Death (Apoptosis/Necrosis): In oncology research, assays are used to determine if the compound induces programmed cell death (apoptosis) in cancer cells. epo-berlin.com

Signal Transduction: Techniques like Western blotting or qPCR can be used to measure changes in protein and gene expression levels to identify the specific signaling pathways modulated by the compound. epo-berlin.com

In Vivo Animal Model Studies

After a compound shows promise in vitro, it is advanced to in vivo testing in living animals to evaluate its efficacy and effects within a whole biological system.

Efficacy Evaluation in Disease-Specific Animal Models (e.g., antidiabetic, anti-hypoxic injury)

To test efficacy, scientists use animal models that mimic human diseases. For instance:

Antidiabetic Models: Chemically-induced models, such as using streptozotocin (B1681764) (STZ) to destroy insulin-producing cells in rodents, are common for studying type 1 diabetes. nih.gov Genetic models that develop diabetes spontaneously are also used.

Anti-hypoxic Injury Models: To study a compound's protective effects against oxygen deprivation, models of stroke (e.g., by temporarily blocking a cerebral artery) or myocardial infarction might be employed.

Biomarker Analysis in Animal Studies

During animal studies, researchers collect blood and tissue samples to analyze biomarkers—measurable indicators of a biological state or condition. For an antidiabetic compound, key biomarkers would include blood glucose levels, insulin, and HbA1c. nih.gov For anti-hypoxic injury, this could involve measuring the levels of specific enzymes that indicate tissue damage.

Comparative Studies with Known Reference Compounds

To benchmark the performance of a new compound, its efficacy is often compared to existing, well-characterized drugs (reference compounds) that are standard treatment for the disease being studied. This helps to determine if the new compound offers any advantages, such as improved efficacy or a different mechanism of action.

Pharmacokinetics and Metabolic Fate Research of Ethyl 3,5 Dichloro 4 Propoxybenzoate

In Vitro Metabolic Stability and Biotransformation Studies

There is currently no published research available on the in vitro metabolic stability and biotransformation of Ethyl 3,5-dichloro-4-propoxybenzoate. Standard assays using liver microsomes or hepatocytes to determine the compound's half-life and intrinsic clearance have not been reported in the scientific literature. Consequently, there is no data on the rate at which this compound is metabolized by enzymes in preclinical species or humans.

Absorption and Distribution Characteristics in Biological Systems

Information regarding the absorption and distribution of this compound in biological systems is not available. Studies that would characterize its movement into, through, and out of the body, including its potential to cross biological membranes and accumulate in various tissues, have not been documented in accessible research.

Identification and Characterization of Major Metabolites

As there are no studies on the biotransformation of this compound, its major metabolites have not been identified or characterized. The metabolic pathways, including potential phase I and phase II biotransformation reactions, remain unknown.

Investigation of Excretion Pathways

There is no available information concerning the investigation of the excretion pathways for this compound. Research to determine the primary routes and rates of elimination of the parent compound and any potential metabolites from the body, such as through urine or feces, has not been published.

Toxicological Mechanisms and Safety Assessment Research for Ethyl 3,5 Dichloro 4 Propoxybenzoate

In Vitro Toxicity Screening and Mechanistic Elucidation

In vitro studies are crucial for preliminary safety assessment and for understanding the cellular and molecular mechanisms of toxicity. Such studies for Ethyl 3,5-dichloro-4-propoxybenzoate would involve a battery of tests to screen for various adverse effects at the cellular level.

Assessment of Cytotoxicity and Cell Viability

Currently, there are no available published studies that specifically assess the cytotoxicity or effects on cell viability of this compound. Such research would typically involve exposing various cell lines to the compound and measuring endpoints such as membrane integrity, metabolic activity, and cell proliferation to determine the concentrations at which the compound may be toxic to cells.

Investigation of Drug-Induced Phospholipidosis Mechanisms

Drug-induced phospholipidosis (DIP) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids (B1166683). molbase.com It is a condition observed with a number of cationic amphiphilic drugs. The mechanisms underlying DIP can include the inhibition of phospholipid degradation or an increase in their synthesis. molbase.com There are currently no specific investigations into whether this compound induces phospholipidosis.

Studies on Lysosomal Phospholipase Inhibition as a Toxicity Mechanism

A key mechanism for drug-induced phospholipidosis is the inhibition of lysosomal phospholipases, such as lysosomal phospholipase A2 (LPLA2). Inhibition of these enzymes leads to the accumulation of phospholipids within the lysosome. Research to determine if this compound acts as an inhibitor of lysosomal phospholipases has not been identified in the available scientific literature.

Genotoxicity and Mutagenicity Assessment

Genotoxicity and mutagenicity assays are critical for evaluating a compound's potential to cause genetic damage, which can lead to cancer or heritable defects. Standard tests include the Ames test for mutagenicity in bacteria and in vitro micronucleus or chromosomal aberration assays in mammalian cells. No data from such assessments for this compound are currently available.

Evaluation of Endocrine Disrupting Potential

Endocrine disrupting chemicals are exogenous substances that interfere with the body's endocrine system. Evaluation of the endocrine disrupting potential of a chemical often involves in vitro assays to assess its ability to interact with hormone receptors, such as the estrogen receptor. At present, there are no specific studies published on the endocrine disrupting potential of this compound.

In Vivo Toxicity Studies Focusing on Mechanisms of Adverse Effects

In vivo studies in animal models are essential for understanding the systemic effects of a compound and the mechanisms of toxicity in a whole organism. These studies can reveal target organs for toxicity and provide information on the dose-response relationship for adverse effects. A review of the available literature did not yield any in vivo toxicity studies specifically focused on the mechanisms of adverse effects for this compound.

Analysis of Target Organ Toxicity and Associated Histopathological Changes

Research into the specific target organ toxicity of this compound is not extensively available in publicly accessible literature. Toxicological assessments would typically involve studies on animal models to identify which organs are most susceptible to the compound's effects following exposure. These studies are crucial for understanding the potential hazards to human health.

In the absence of specific data for this compound, a toxicological evaluation would necessitate a systematic investigation. This would involve administering the compound to laboratory animals, such as rats or mice, over various durations (acute, sub-chronic, and chronic) and through different routes of exposure (oral, dermal, inhalation). Following the exposure period, a comprehensive histopathological examination would be performed. This involves the microscopic analysis of tissues from all major organs to identify any cellular or structural changes.

Hypothetical Data on Histopathological Findings

To illustrate the type of data generated from such studies, the following table presents a hypothetical summary of potential histopathological findings in a rodent model. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Organ/TissueObservationSeverityIncidence
LiverHepatocellular hypertrophyMildHigh
Necrosis (focal)ModerateModerate
Bile duct hyperplasiaMildLow
KidneyTubular degenerationMild to ModerateHigh
GlomerulonephropathyMildModerate
SpleenLymphoid depletionMildModerate
ThyroidFollicular cell hyperplasiaMildHigh

Such findings, were they to be observed, would guide the classification of this compound in terms of its target organ toxicity and would be critical for establishing safety thresholds for human exposure.

Mechanistic Studies of Chronic Toxicity, Bioaccumulation, and Persistence

Detailed mechanistic studies on the chronic toxicity, bioaccumulation potential, and environmental persistence of this compound are not readily found in the reviewed scientific literature. echemi.com The assessment of these endpoints is a cornerstone of chemical safety regulations, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. nih.gov

Chronic Toxicity

Chronic toxicity studies are designed to evaluate the adverse health effects of long-term, low-level exposure to a chemical. For this compound, this would involve long-term animal studies, typically lasting for a significant portion of the animal's lifespan. The aim would be to identify any cumulative organ damage, carcinogenicity, or other delayed toxic effects.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than that in the surrounding medium. The potential for bioaccumulation is often predicted based on the octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for a substance to accumulate in fatty tissues. For substances with high bioaccumulation potential, there is an increased risk of toxicity, as the compound can reach critical concentrations in the body over time.

Persistence

Persistence refers to the length of time a chemical remains in the environment before it is broken down by physical, chemical, or biological processes. Persistent chemicals pose a greater risk of long-term environmental contamination and exposure. The assessment of persistence involves laboratory studies that measure the rate of degradation of the substance in various environmental compartments, such as water, soil, and sediment.

Modern approaches to assessing persistence, bioaccumulation, and toxicity (PBT) are moving towards the use of new-approach methodologies (NAMs) to reduce reliance on animal testing. nih.gov These can include in vitro assays and in silico modeling to predict these properties.

Predictive Toxicology and In Silico Risk Assessment

In the absence of extensive empirical toxicological data for this compound, predictive toxicology and in silico risk assessment methods offer a valuable alternative for estimating its potential hazards. nih.govnih.gov These computational approaches use the chemical structure of a compound to predict its biological activities and toxicological endpoints. nih.gov

In silico toxicology is grounded in the principle that the properties of a chemical, including its toxicity, are related to its molecular structure. nih.gov By comparing the structure of this compound to other chemicals with known toxicological profiles, it is possible to make predictions about its potential for toxicity.

Several in silico methods are employed in predictive toxicology:

Quantitative Structure-Activity Relationships (QSARs): These are mathematical models that correlate the chemical structure of a substance with a specific biological activity or toxicological endpoint. nih.gov A QSAR model for a particular type of toxicity (e.g., hepatotoxicity, mutagenicity) is developed using a training set of chemicals with known toxicities. The model can then be used to predict the toxicity of a new chemical like this compound.

Read-Across: This method involves predicting the properties of a target chemical by using data from one or more structurally similar chemicals. The underlying assumption is that similar structures will have similar biological activities. nih.gov

Expert Systems: These are knowledge-based systems that contain rules derived from expert toxicological knowledge. These systems can identify structural alerts, which are specific molecular features or fragments associated with a particular type of toxicity.

Hypothetical In Silico Toxicity Predictions

The following table provides an example of the types of predictions that could be generated for this compound using various in silico tools. This data is illustrative and not based on actual model outputs for this specific compound.

Toxicological EndpointPredictionConfidence LevelIn Silico Model/Method
Mutagenicity (Ames test)NegativeMediumQSAR
CarcinogenicityEquivocalLowStructural Alerts
HepatotoxicityPotential ConcernMediumRead-Across
Endocrine DisruptionPotential ConcernMediumDocking Simulation
Skin SensitizationLow PotentialHighQSAR

These in silico predictions can play a crucial role in the early stages of chemical safety assessment, helping to prioritize chemicals for further testing and to guide the design of more targeted and efficient toxicological studies. frontiersin.org They are increasingly being integrated into regulatory decision-making processes to fill data gaps and reduce the need for animal testing. nih.govceon.rs

Computational Chemistry and Bioinformatics Applications in Ethyl 3,5 Dichloro 4 Propoxybenzoate Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. researchgate.netiaanalysis.comijcap.in This technique allows researchers to understand the binding mode and estimate the binding affinity, which is crucial for identifying potential drug candidates. ijcap.innih.gov The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank them. nih.gov

In the context of Ethyl 3,5-dichloro-4-propoxybenzoate, molecular docking could be employed to screen for potential protein targets. For instance, given the structural similarities to other benzoate (B1203000) derivatives with anti-inflammatory or antioxidant properties, this compound could be docked against enzymes like cyclooxygenase-2 (COX-2) or various oxidoreductases. The results would provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Illustrative Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5TYR 385, ARG 120, SER 530
Aldose Reductase-7.9HIS 110, TRP 111, TYR 48
15-Lipoxygenase (15-LOX)-9.1LEU 368, ILE 406, PHE 414

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results that would be generated from such a study.

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interactions compared to the static view provided by molecular docking. mdpi.comsemanticscholar.org By simulating the movements of atoms and molecules over time, MD can reveal the stability of the binding pose, the influence of solvent molecules, and conformational changes in the protein upon ligand binding. frontiersin.orgconsensus.app

For this compound, an MD simulation would typically follow a molecular docking study. The most promising docked pose would be used as the starting point for a simulation lasting several nanoseconds or longer. Analysis of the simulation trajectory could reveal the persistence of key interactions, calculate binding free energies with greater accuracy, and identify any allosteric effects, providing a deeper understanding of the mechanism of action at the atomic level. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or properties of chemicals based on their molecular structure. nih.govnumberanalytics.com These models are built by correlating variations in molecular descriptors (e.g., hydrophobicity, electronic properties, and steric effects) with observed changes in activity or properties. numberanalytics.comeuropa.eu

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activity (e.g., enzyme inhibition) would be required. Molecular descriptors for each compound would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to build the predictive model. nih.gov Such a model could then be used to predict the activity of this compound and guide the synthesis of more potent analogs.

In Silico Prediction of Pharmacokinetic and Mechanistic Toxicological Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities in the early stages of drug discovery. nih.govnih.govspringernature.com These predictions help in identifying compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity. tandfonline.com

Various software tools and web servers can predict the ADMET profile of this compound based on its structure. frontiersin.org These tools use models derived from large datasets of experimental data to estimate properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity, such as mutagenicity or cardiotoxicity. rsc.org

Illustrative Predicted ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Caco-2 PermeabilityModerateMay cross cellular membranes
Blood-Brain Barrier (BBB) PermeationLowUnlikely to have significant CNS effects
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
Ames MutagenicityNegativeUnlikely to be mutagenic

Note: The data in this table is for illustrative purposes and represents the type of output generated by ADMET prediction software.

Cheminformatics for Virtual Screening and Rational Library Design

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. ncsu.eduneovarsity.org In drug discovery, it is instrumental for virtual screening, where large compound libraries are computationally filtered to identify potential hits, and for designing new focused libraries of compounds for synthesis and testing. acs.orgacs.org

In the context of this compound, cheminformatics tools could be used to search for commercially available or synthetically accessible analogs with improved properties. By defining a set of desired structural features and property ranges (e.g., molecular weight, lipophilicity), a virtual library could be screened to identify compounds with a higher probability of being active and having favorable ADMET profiles. This approach accelerates the hit-to-lead optimization process. cinj.org

Future Research Directions and Translational Outlook for Ethyl 3,5 Dichloro 4 Propoxybenzoate

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

The therapeutic potential of Ethyl 3,5-dichloro-4-propoxybenzoate remains largely unexplored. Future research should systematically screen this compound against a wide array of biological targets to identify potential therapeutic applications. The presence of a dichlorinated benzene (B151609) ring coupled with a propoxy group suggests that initial investigations could be directed toward areas where similar structural motifs have shown activity.

Potential Areas for Initial Screening:

Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi could reveal potential as an anti-infective agent.

Antiviral Activity: The core structure may serve as a scaffold for developing agents that interfere with viral replication or entry processes.

Oncology: Many small molecule inhibitors used in cancer therapy feature halogenated aromatic rings. Investigating its cytotoxic effects against various cancer cell lines could be a valuable starting point.

Metabolic Disorders: Benzoate (B1203000) derivatives have been explored for their effects on metabolic pathways. Future studies could assess the impact of this compound on key enzymes and receptors involved in metabolic diseases.

Repurposing, or finding new uses for existing compounds, offers a cost-effective strategy for drug development. Should initial screenings yield any promising activity, further focused studies would be warranted to elucidate the mechanism of action and validate the therapeutic potential.

Development of Advanced Drug Delivery Systems

The physicochemical properties of this compound, such as its predicted lipophilicity, may present challenges for conventional drug delivery, potentially leading to poor solubility and bioavailability. nih.gov Future research should focus on developing advanced drug delivery systems to overcome these hurdles. nih.gov

Potential Drug Delivery Strategies:

Delivery SystemPotential AdvantagesResearch Focus
Nanoemulsions Enhanced solubilization of lipophilic compounds, improved absorption.Formulation stability, particle size optimization, and in vivo pharmacokinetic profiling.
Liposomes Encapsulation of both hydrophilic and lipophilic drugs, potential for targeted delivery.Loading efficiency, release kinetics, and surface modification for targeting specific tissues.
Polymeric Nanoparticles Controlled and sustained release, protection of the drug from degradation.Polymer selection, particle characterization, and biocompatibility assessment.
Solid Lipid Nanoparticles (SLNs) High stability, controlled release, and good tolerability.Investigation of lipid matrix composition and its effect on drug loading and release.

These advanced formulations could significantly enhance the therapeutic efficacy of this compound by improving its pharmacokinetic profile and enabling targeted delivery to the site of action. nih.gov

Investigation of Synergistic Effects in Combinatorial Therapies

Combinatorial therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Future research should investigate whether this compound can act synergistically with existing therapeutic agents.

A systematic approach would involve in vitro checkerboard assays to screen for synergy with a panel of standard-of-care drugs relevant to any identified therapeutic areas. For instance, if the compound shows anticancer activity, its combination with established chemotherapeutic agents or targeted therapies would be a logical next step. The goal is to identify combinations that offer enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance.

Challenges and Prospects for Clinical Translation

Translating a novel chemical entity like this compound from the laboratory to the clinic is a complex, multi-stage process fraught with challenges.

Key Challenges:

Preclinical Toxicology: A thorough toxicological profile must be established. The presence of dichloro-substituents necessitates careful evaluation of potential hepatotoxicity and genotoxicity.

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical. The propoxy group and ethyl ester are likely sites of metabolic activity.

Scalable Synthesis: Developing a cost-effective and scalable synthetic route is essential for producing the quantities of the compound required for extensive preclinical and clinical testing.

Regulatory Hurdles: Navigating the regulatory landscape for a new molecular entity requires comprehensive data on its safety, efficacy, and manufacturing.

Despite these challenges, the prospect of discovering a new therapeutic agent with a novel mechanism of action provides a strong impetus for continued research. A well-defined therapeutic indication and a robust preclinical data package would be crucial for attracting the investment needed to advance the compound into clinical trials.

Broader Impact on Pharmaceutical Development and Chemical Sciences

While the direct therapeutic application of this compound is yet to be determined, its study can have a broader impact. The synthesis and biological evaluation of this and related compounds contribute to the fundamental understanding of structure-activity relationships (SAR).

This compound can serve as a valuable chemical probe or a starting point for medicinal chemistry campaigns. For example, a related compound, Ethyl 3,5-dichloro-4-hydroxybenzoate, is recognized as an important intermediate in the synthesis of pharmaceuticals and other chemical products. chemicalbook.com Similarly, this compound could serve as a key building block in the creation of more complex molecules with tailored biological activities. The exploration of its chemical reactivity and potential as a scaffold can inspire the design of new libraries of compounds for high-throughput screening, thereby fueling the discovery of future drugs.

Q & A

Q. What are the standard synthetic routes for Ethyl 3,5-dichloro-4-propoxybenzoate?

  • Methodological Answer : The compound can be synthesized via esterification or hydrolysis of precursor benzoic acid derivatives. For example:
  • Step 1 : Start with a substituted benzoic acid (e.g., 3,5-dichloro-4-hydroxybenzoic acid).
  • Step 2 : Propoxylation: React with propyl bromide under basic conditions to introduce the propoxy group.
  • Step 3 : Esterification: Treat with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester.
  • Purification : Crystallize using ethanol/water mixtures, as demonstrated in analogous ester syntheses .

Table 1 : Key Reaction Parameters from Analogous Syntheses

PrecursorSolventCatalystTime (h)Yield (%)Reference
4-Amino-1,2,4-triazoleDMSONone1865
Methyl 4-ethoxy benzoateMeOH/WaterNaOH-75

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aryl-Cl bonds). Use KBr pellets for solid samples .
  • NMR :
  • ¹H NMR : Detect propoxy (–OCH₂CH₂CH₃) protons (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and aromatic protons (δ ~7.0–8.5 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (~165–170 ppm) and quaternary carbons.
  • Mass Spectrometry : HRMS (ESI⁻) to verify molecular weight (e.g., observed m/z 232.9767 for a related compound ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) may improve reaction rates for intermediates , while ethanol is ideal for esterification.
  • Catalyst : Use glacial acetic acid (5 drops) to catalyze condensation reactions, as shown in triazole syntheses .
  • Reaction Time : Extend reflux duration (e.g., 18 hours) for complete conversion .
  • Work-Up : Employ reduced-pressure distillation and ice-water precipitation to isolate products effectively .

Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL to refine crystal structures if spectral data is ambiguous. For example, resolve overlapping aromatic signals by confirming bond lengths and angles.
  • Comparative Analysis : Cross-validate NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts).

Q. How does substituent positioning (chloro, propoxy) influence the compound’s electronic properties?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing chloro groups meta to the ester enhance electrophilicity, while the propoxy group (para) may sterically hinder reactions.
  • Experimental Validation :
  • Perform Hammett studies to quantify substituent effects on reaction rates.
  • Use cyclic voltammetry to assess redox behavior influenced by substituents .

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Ethyl 3,5-dichloro-4-propoxybenzoate
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Ethyl 3,5-dichloro-4-propoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.